1-((2,2-Difluorocyclopropyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Overview
Description
1-((2,2-Difluorocyclopropyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound featuring a pyrazole ring substituted with a difluorocyclopropylmethyl group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,2-Difluorocyclopropyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multiple steps:
Formation of the Difluorocyclopropylmethyl Intermediate: This step involves the reaction of a suitable precursor with a difluorocyclopropane reagent under controlled conditions.
Pyrazole Ring Formation: The intermediate is then reacted with hydrazine derivatives to form the pyrazole ring.
Introduction of the Dioxaborolane Group: Finally, the pyrazole derivative is reacted with a boronic ester to introduce the dioxaborolane group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((2,2-Difluorocyclopropyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
1-((2,2-Difluorocyclopropyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-((2,2-Difluorocyclopropyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The difluorocyclopropyl group may enhance binding affinity, while the dioxaborolane moiety can participate in covalent interactions with target molecules. These interactions can modulate biological pathways and result in specific effects.
Comparison with Similar Compounds
Similar Compounds
1-((2,2-Difluorocyclopropyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.
1-((2,2-Difluorocyclopropyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-triazole: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
The uniqueness of 1-((2,2-Difluorocyclopropyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole lies in its combination of a difluorocyclopropyl group and a dioxaborolane moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Biological Activity
1-((2,2-Difluorocyclopropyl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a difluorocyclopropyl moiety with a dioxaborolane group attached to a pyrazole ring, which may enhance its interaction with various biological targets.
Chemical Structure
The molecular formula of the compound is C13H18F2BNO3, and it possesses a complex structure that facilitates its biological activity. The presence of the difluorocyclopropyl group is thought to enhance binding affinity to specific enzymes and receptors, while the dioxaborolane moiety can engage in covalent interactions.
The biological activity of this compound is largely attributed to its interactions at the molecular level. Key interactions include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Binding : It can bind to various receptors, modulating signaling pathways that are crucial for cellular functions.
In Vitro Studies
Research indicates that this compound exhibits significant biological activity across several assays.
- Antimicrobial Activity : Preliminary studies have shown promising results against various microbial strains. For instance:
- Insecticidal Activity : The compound was tested against pests such as Mythimna separate and Helicoverpa armigera, showing good lethal activity at concentrations around 500 mg/L .
- Fungicidal Activity : It also demonstrated inhibitory effects against Pyricularia oryae with an inhibition rate of approximately 77.8% .
Toxicity Studies
Toxicity assessments using zebrafish models indicate that the compound has an LC50 value of 14.01 mg/L for certain concentrations . This suggests that while the compound shows biological efficacy, careful consideration of its toxicity profile is necessary for further development.
Case Studies and Applications
Several studies have highlighted the potential applications of this compound:
- Pharmaceutical Development : Its unique structure makes it a candidate for drug development targeting diseases such as psoriasis and lupus due to its inhibition of JAK1 and TYK2 kinases .
- Agricultural Use : Given its insecticidal and fungicidal properties, it could be explored as an agrochemical agent to combat crop pests and diseases.
Data Summary Table
Biological Activity | Target Organism | Concentration (mg/L) | Inhibition Rate (%) |
---|---|---|---|
Insecticidal | Mythimna separate | 500 | Good efficacy observed |
Fungicidal | Pyricularia oryae | Variable | 77.8 |
Zebrafish Toxicity | N/A | 14.01 | LC50 value |
Properties
Molecular Formula |
C13H19BF2N2O2 |
---|---|
Molecular Weight |
284.11 g/mol |
IUPAC Name |
1-[(2,2-difluorocyclopropyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C13H19BF2N2O2/c1-11(2)12(3,4)20-14(19-11)10-6-17-18(8-10)7-9-5-13(9,15)16/h6,8-9H,5,7H2,1-4H3 |
InChI Key |
QZNNQFSJGPXUFD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3CC3(F)F |
Origin of Product |
United States |
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